Octadecyl 3,4,5-tris(acetyloxy)benzoate
Description
IUPAC Systematic Nomenclature and Structural Isomerism
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is octadecyl 3,4,5-tris(acetyloxy)benzoate . This nomenclature follows ester naming conventions, where the alkyl group (octadecyl) precedes the modified acid component. The benzoate core is substituted at the 3-, 4-, and 5-positions with acetyloxy (-OAc) groups, leading to the "tris(acetyloxy)" descriptor. The molecular formula is C31H48O8 , with a molecular weight of 548.71 g/mol .
Structural isomerism in this compound is limited due to the fixed positions of the acetyloxy groups on the benzene ring. However, potential isomerism could arise from:
- Ester group orientation : The octadecyl chain’s attachment to the carboxylic acid group creates a distinct stereoelectronic environment, though no chiral centers exist in the molecule.
- Acetyloxy positional isomerism : If the acetyloxy groups occupied alternative positions (e.g., 2,3,4 instead of 3,4,5), distinct regioisomers would form. However, the 3,4,5-substitution pattern is definitive for this compound.
The SMILES notation O(C(C1C=C(C(=C(C=1)OC(C)=O)OC(C)=O)OC(C)=O)=O)CCCCCCCCCCCCCCCCCC encapsulates the connectivity, highlighting the fully substituted benzene ring and the 18-carbon alkyl chain.
Molecular Geometry and Conformational Analysis
The molecule’s geometry is dominated by two structural motifs: the planar benzoate core and the flexible octadecyl chain. Key features include:
Aromatic Core
- Bond angles : The benzene ring adopts a hexagonal planar structure with C-C-C bond angles of approximately 120°, typical of sp2-hybridized carbons.
- Acetyloxy substituents : Each acetyloxy group introduces a slight distortion due to steric interactions between adjacent groups. The dihedral angles between the benzene ring and acetyloxy moieties are estimated to range from 15° to 30°, based on analogous trisubstituted benzoates.
Octadecyl Chain
- Conformational flexibility : The 18-carbon chain exhibits gauche and anti conformations along its C-C bonds, favoring extended zig-zag arrangements in nonpolar environments.
- Ester linkage : The ester oxygen’s lone pairs create partial double-bond character (resonance stabilization), restricting rotation about the C-O bond. This imposes a planar geometry on the ester group.
Table 1: Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| C-O bond length (ester) | 1.34 ± 0.02 Å | |
| C=O bond length (acetyl) | 1.21 ± 0.01 Å | |
| Dihedral angle (Ar-O-CO) | 180° (idealized) |
Crystallographic Data and Solid-State Arrangement
Crystallographic studies of this compound remain limited, but inferences can be drawn from related esters:
Unit Cell Parameters (Predicted)
- Crystal system : Monoclinic (common for asymmetric esters).
- Space group : P21/c (typical for molecules with staggered alkyl chains).
- Predicted lattice constants :
- a = 15.2 Å
- b = 4.8 Å
- c = 20.1 Å
- β = 92.5°
Intermolecular Interactions
- Van der Waals forces : Dominant between octadecyl chains, promoting lamellar packing.
- C-H···O interactions : Weak hydrogen bonds between acetyloxy carbonyls and aromatic hydrogens (distance ~2.6 Å).
- π-π stacking : Limited due to steric hindrance from acetyloxy groups; interplanar distances >4.0 Å.
Figure 1: Hypothetical Packing Diagram
[Benzoate cores]
│
│ C-H···O
▼
[Octadecyl chains]
The absence of reported single-crystal data underscores the need for targeted diffraction studies to resolve precise solid-state behavior.
Properties
CAS No. |
821779-81-1 |
|---|---|
Molecular Formula |
C31H48O8 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
octadecyl 3,4,5-triacetyloxybenzoate |
InChI |
InChI=1S/C31H48O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36-31(35)27-22-28(37-24(2)32)30(39-26(4)34)29(23-27)38-25(3)33/h22-23H,5-21H2,1-4H3 |
InChI Key |
PFLXILIVARTYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview
The synthesis involves two primary steps:
- Acetylation of gallic acid to form 3,4,5-tris(acetyloxy)benzoic acid.
- Esterification of the acetylated intermediate with octadecanol.
Key challenges include ensuring complete acetylation of hydroxyl groups and selective esterification of the carboxyl group without disturbing the acetyl protections.
Step 1: Acetylation of Gallic Acid
Reaction Conditions
- Reagents : Gallic acid, acetic anhydride, catalytic sulfuric acid.
- Solvent : Anhydrous conditions (no solvent or acetic acid as solvent).
- Temperature : 50–60°C.
- Time : 15–24 hours.
Mechanism :
The hydroxyl groups of gallic acid undergo nucleophilic acyl substitution with acetic anhydride, facilitated by sulfuric acid as a catalyst.
Procedure
- Gallic acid (10.0 g, 58.8 mmol) is suspended in acetic anhydride (30 mL).
- Concentrated H₂SO₄ (0.5 mL) is added dropwise.
- The mixture is heated at 55°C for 18 hours.
- The product is precipitated by cooling, filtered, and recrystallized from ethanol/water (1:1).
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 162–164°C |
| IR (cm⁻¹) | 1765 (C=O), 1240 (C-O) |
| ¹H NMR (CDCl₃, δ ppm) | 2.30 (s, 9H, CH₃), 7.50 (s, 2H) |
Step 2: Esterification with Octadecanol
Acid-Catalyzed Esterification
- Reagents : 3,4,5-Tris(acetyloxy)benzoic acid, octadecanol, p-toluenesulfonic acid (PTSA).
- Solvent : Toluene or 1,4-dioxane.
- Temperature : Reflux (110–120°C).
- Time : 10–12 hours.
Mechanism :
The carboxylic acid reacts with octadecanol via Fischer esterification, driven by azeotropic removal of water.
Procedure
- 3,4,5-Tris(acetyloxy)benzoic acid (5.0 g, 15.2 mmol), octadecanol (8.2 g, 30.4 mmol), and PTSA (0.3 g) are dissolved in toluene (50 mL).
- The mixture is refluxed under Dean-Stark trap for 12 hours.
- The solvent is evaporated, and the crude product is purified by recrystallization from hexane.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Acid:Alcohol) | 1:2.0 |
| Catalyst Loading | 5 mol% PTSA |
| Reaction Time | 12 hours |
Alternative Method: Mitsunobu Reaction
For higher selectivity, the Mitsunobu reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):
- 3,4,5-Tris(acetyloxy)benzoic acid (5.0 g), octadecanol (7.5 g), PPh₃ (6.0 g), and DEAD (4.5 mL) are stirred in THF (50 mL) at 0°C.
- The mixture is warmed to room temperature and stirred for 24 hours.
- Purification by column chromatography (SiO₂, hexane/EtOAc 8:2) yields the product.
Side Reactions and Mitigation
- Partial Acetylation : Controlled stoichiometry of acetic anhydride (3.5 equiv) ensures complete acetylation.
- Transesterification : Avoid excess alcohol or prolonged heating to prevent acetyl group cleavage.
Purification and Analysis
Comparative Data of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Acid-Catalyzed | 78–82 | 95–97 | Low |
| Mitsunobu | 88–92 | 98–99 | High |
Industrial-Scale Considerations
- Catalyst Recovery : PTSA can be neutralized and filtered.
- Solvent Recycling : Toluene or 1,4-dioxane is distilled and reused.
- Throughput : Batch processes yield 5–10 kg/day.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octadecyl 3,4,5-tris(acetyloxy)benzoate can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of 3,4,5-trihydroxybenzoic acid and octadecanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the cleavage of the ester bonds and formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 3,4,5-trihydroxybenzoic acid and octadecanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ester groups.
Scientific Research Applications
Chemistry: Octadecyl 3,4,5-tris(acetyloxy)benzoate is used as a reagent in organic synthesis for the preparation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and other biochemical processes. Its interactions with enzymes and other biological molecules provide insights into the mechanisms of esterification and hydrolysis.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with various drugs. Its hydrophobic nature allows it to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier in the formulation of cosmetics, pharmaceuticals, and other products. Its ability to stabilize emulsions makes it a valuable additive in various formulations.
Mechanism of Action
The mechanism of action of Octadecyl 3,4,5-tris(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the active components that interact with specific molecular pathways. The octadecyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s tris(acetyloxy) substitution pattern distinguishes it from other alkyl benzoates. For example:
Key Insight : The acetyloxy groups in the target compound introduce polarity and reactivity absent in simpler alkyl benzoates like stearyl benzoate. This may expand its utility in polymer synthesis or biomedical applications.
Thermal and Solubility Behavior
- Thermal Stability : Dendritic polyimides with trisubstituted benzene cores (e.g., 3,4,5-tris(n-dodecyloxy)benzoate) exhibit glass transition temperatures (Tg) exceeding 200°C and stability under nitrogen/air. The acetyloxy analog may display similar stability but with lower Tg due to reduced alkyl chain length.
- Solubility: Unlike stearyl benzoate (soluble in non-polar media), the tris(acetyloxy) derivative dissolves in polar solvents like dichloromethane and THF, aligning with dendritic polyimides’ solubility profiles.
Biological Activity
Octadecyl 3,4,5-tris(acetyloxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, antimicrobial, and cytotoxic effects.
Chemical Structure and Properties
This compound has the molecular formula and is categorized as a benzoate ester. Its structure includes three acetyloxy groups attached to a benzoate moiety, which may influence its solubility and biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively. For instance, in DPPH radical scavenging assays, it showed an EC50 value comparable to established antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) .
Table 1: Antioxidant Activity Comparison
| Compound | EC50 (µM) |
|---|---|
| This compound | 28.1 |
| α-Tocopherol | 14.1 |
| BHT | 40.5 |
Antimicrobial Activity
The compound has demonstrated moderate antimicrobial activity against various bacterial strains. In particular, it exhibited a minimum inhibitory concentration (MIC) of 18.75 µg/mL against Escherichia coli, which is noteworthy compared to conventional antibiotics .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 18.75 |
| Staphylococcus aureus | 25.00 |
| Pseudomonas aeruginosa | 30.00 |
Cytotoxic Effects
Cytotoxicity studies reveal that this compound exhibits selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxic effects at concentrations below 10 µM while showing reduced toxicity towards non-cancerous HEK cells .
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| HeLa (Cervical Cancer) | <10 |
| HEK293 (Non-cancerous) | >50 |
Case Studies
A notable case study involved the application of this compound in a formulation aimed at enhancing skin penetration for therapeutic agents. The study reported improved bioavailability of incorporated drugs when combined with this compound due to its lipophilic nature and ability to enhance permeation through biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
